tert-butyl N-(5-oxooxan-3-yl)carbamate
Description
Chemical Identity and Structure tert-butyl N-(5-oxooxan-3-yl)carbamate (CAS: 1638767-05-1) is a carbamate derivative with the molecular formula C₁₀H₁₇NO₄ . Its structure comprises a tert-butyl carbamate group (-NHCO₂C(CH₃)₃) attached to the 3-position of a 5-oxooxane (tetrahydropyranone) ring. The 5-oxooxane moiety introduces a ketone functional group within the six-membered oxygen-containing ring, influencing the compound’s polarity and reactivity. This compound is commonly utilized in organic synthesis as a protected intermediate, particularly in peptide and heterocyclic chemistry, where the tert-butyl carbamate (Boc) group serves as a temporary protective group for amines .
Properties
IUPAC Name |
tert-butyl N-(5-oxooxan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-8(12)6-14-5-7/h7H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPAKDHLONQYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142581 | |
| Record name | Carbamic acid, N-(tetrahydro-5-oxo-2H-pyran-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-05-1 | |
| Record name | Carbamic acid, N-(tetrahydro-5-oxo-2H-pyran-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(tetrahydro-5-oxo-2H-pyran-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-(5-oxooxan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-3-yl derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Tert-butyl N-(5-oxooxan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include various oxo, alcohol, and substituted derivatives .
Scientific Research Applications
Tert-butyl N-(5-oxooxan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-oxooxan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity . The oxan-3-yl moiety contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Key Observations
Ring Size and Strain : The 6-membered 5-oxooxane ring in the target compound likely offers greater conformational stability compared to 5-membered analogues (e.g., tetrahydrofuran derivatives), reducing ring strain and enhancing synthetic utility.
Protecting Group Stability: The tert-butyl carbamate group is known for its stability under basic and nucleophilic conditions but is cleaved under strong acids. This contrasts with benzyl carbamates, which are removed via hydrogenolysis .
Further studies are required to validate these theoretical differences.
Biological Activity
tert-butyl N-(5-oxooxan-3-yl)carbamate, also known as 5-(Boc-amino)dihydro-2H-pyran-3(4H)-one, is a carbamate derivative with potential applications in medicinal chemistry and organic synthesis. The compound's structure features a tert-butyl group and a 5-oxooxan moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including enzyme inhibition, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 1638767-05-1
The biological activity of this compound may involve interactions with specific enzymes or receptors. The compound's structural features allow it to potentially bind to molecular targets, influencing biochemical pathways.
Enzyme Inhibition Studies
- Inhibitory Effects on Enzymes : Similar carbamate derivatives have demonstrated the ability to inhibit enzymes involved in inflammatory responses. For example, studies have shown that carbamate compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Anticancer Activity : Research has indicated that certain carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways .
Data Table: Comparison of Biological Activities of Carbamate Derivatives
Synthesis and Applications
The synthesis of this compound can be approached through several methodologies involving the reaction of appropriate precursors under controlled conditions. Its applications extend beyond medicinal chemistry into organic synthesis, where it serves as an intermediate for more complex molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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